

# Mthfd2-IN-1: A Technical Guide to Targeting Metabolic Reprogramming in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Mthfd2-IN-1 |           |  |  |  |
| Cat. No.:            | B12388044   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Metabolic reprogramming is a hallmark of cancer, enabling unabated cell proliferation and survival. One-carbon (1C) metabolism, a crucial pathway for the biosynthesis of nucleotides and amino acids, has emerged as a key therapeutic target. Within this pathway, the mitochondrial enzyme Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is highly upregulated in a wide array of cancers while being largely absent in healthy adult tissues, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of Mthfd2-IN-1, a representative small molecule inhibitor of MTHFD2, for studying and targeting metabolic reprogramming in cancer. This document will detail its mechanism of action, summarize key preclinical data, provide exemplary experimental protocols, and visualize associated pathways and workflows.

### Introduction to MTHFD2 in Cancer Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a critical step in mitochondrial folate metabolism.[1][2][3] In cancer cells, the upregulation of MTHFD2 is associated with aggressive tumor phenotypes and poor prognosis.[3][4] By driving the production of one-carbon units, MTHFD2 fuels the synthesis of purines and thymidylate, essential building blocks for DNA replication and cell division.[1][5] Inhibition of MTHFD2 disrupts these processes, leading to replication stress, cell cycle arrest, and ultimately, cancer cell death.[1][6]



### Mthfd2-IN-1: Mechanism of Action

**Mthfd2-IN-1** represents a class of potent and selective inhibitors that target the enzymatic activity of MTHFD2. By binding to the active site of MTHFD2, these inhibitors prevent the processing of one-carbon units in the mitochondria.[1][5] This leads to a depletion of the downstream metabolites necessary for nucleotide synthesis.[1] The resulting metabolic stress triggers a cascade of cellular events, including the induction of apoptosis and the suppression of tumor growth.[6]

## Quantitative Preclinical Data for Representative MTHFD2 Inhibitors

While "Mthfd2-IN-1" is a representative name, several potent MTHFD2 inhibitors have been described in the literature. The following tables summarize the quantitative data for three such inhibitors: DS18561882, TH9619, and LY345899.

Table 1: In Vitro Potency of Representative MTHFD2 Inhibitors



| Compound   | Target   | IC50 (nM)  | Cell Line                      | Assay Type         | Reference |
|------------|----------|------------|--------------------------------|--------------------|-----------|
| DS18561882 | MTHFD2   | 6.3        | -                              | Enzymatic<br>Assay | [7]       |
| MTHFD1     | 570      | -          | Enzymatic<br>Assay             | [7]                |           |
| -          | -        | MDA-MB-231 | Growth<br>Inhibition<br>(GI50) | [8][9]             | _         |
| TH9619     | MTHFD1/2 | 47         | -                              | Enzymatic<br>Assay | [10]      |
| -          | 11       | HL-60      | Cell Viability<br>(EC50)       | [6]                |           |
| LY345899   | MTHFD2   | 663        | -                              | Enzymatic<br>Assay | [4]       |
| MTHFD1     | 96       | -          | Enzymatic<br>Assay             | [4]                |           |

Table 2: In Vivo Efficacy of Representative MTHFD2 Inhibitors

| Compound   | Cancer Model             | Dosing                          | Tumor Growth<br>Inhibition (TGI)       | Reference |
|------------|--------------------------|---------------------------------|----------------------------------------|-----------|
| DS18561882 | MDA-MB-231<br>Xenograft  | 300 mg/kg, oral,<br>twice daily | 67%                                    | [7]       |
| TH9619     | HL-60 Xenograft          | 30 mg/kg, s.c.,<br>twice daily  | Significantly<br>prolonged<br>survival | [10]      |
| LY345899   | Colorectal<br>Cancer PDX | Not specified                   | Decreased tumor volume and metastasis  | [1][11]   |



# Signaling Pathways and Experimental Workflows MTHFD2 in Mitochondrial One-Carbon Metabolism

The following diagram illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolic pathway and the impact of its inhibition.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- To cite this document: BenchChem. [Mthfd2-IN-1: A Technical Guide to Targeting Metabolic Reprogramming in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388044#mthfd2-in-1-for-studying-metabolic-reprogramming-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com